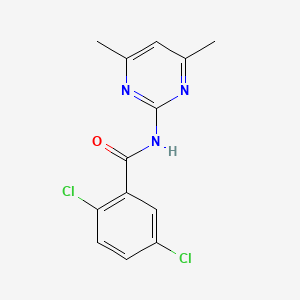

![molecular formula C14H12IN3O5S B5538105 2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)

2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Hydrazides and their derivatives are typically synthesized through condensation reactions involving hydrazine or its derivatives and carboxylic acids or esters. A study by Xiao-qiang He et al. (2013) describes the synthesis of a novel aggregation involving a dioxomolybdenum(VI) complex with a hydrazone ligand, showcasing the versatile approaches in synthesizing complex hydrazide derivatives (Xiao-qiang He, 2013). This reflects the potential synthetic pathways that might be employed for the target compound, involving strategic use of halogenated phenols and nitro-substituted thiophene derivatives in the presence of metal complexes.

Molecular Structure Analysis

The molecular structure of hydrazide derivatives reveals significant information about their chemical behavior and potential applications. For instance, Gang Liu and Jie Gao (2012) conducted a study on "2-(4-Methoxyphenoxy)acetohydrazide," revealing the presence of hydrogen bonds forming sheet structures in the crystal, indicative of the potential for solid-state stability and interactions of similar compounds (Gang Liu & Jie Gao, 2012).

Chemical Reactions and Properties

Hydrazides undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, attributed to the reactive hydrazide moiety. V. K. Osmanov et al. (2020) described the synthesis and reactions of a triazole-selone compound, highlighting the chemical versatility of hydrazide derivatives through reactions such as oxidation, alkylation, and cyclization (V. K. Osmanov et al., 2020).

Physical Properties Analysis

The physical properties of hydrazide derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. The study on "2-(4-Methoxyphenoxy)acetohydrazide" by Gang Liu and Jie Gao also provides insights into the solid-state properties, including crystal packing and hydrogen bonding patterns, which are essential for understanding the physical characteristics of similar compounds (Gang Liu & Jie Gao, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming complexes with metals or other organic molecules, define the applicability of hydrazide derivatives. The work by Xiao-qiang He et al. highlights the complexation capabilities and reactivity of a novel hydrazone compound with dioxomolybdenum(VI), illustrating the chemical versatility and potential applications of hydrazide derivatives in catalysis and material science (Xiao-qiang He, 2013).

Applications De Recherche Scientifique

Modification of Chemical Compounds for Enhanced Bioavailability

One potential application of complex chemical compounds, like "2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide," could involve modifying its structure to improve bioavailability. For instance, research has been conducted on improving the oral bioavailability of resveratrol through various methodological approaches, including nanoencapsulation and the synthesis of derivatives with different substituents, to enhance its pharmacokinetic characteristics and beneficial effects (Chimento et al., 2019). This approach could potentially be applied to the compound , aiming to optimize its delivery and efficacy for specific biomedical applications.

Environmental Degradation Studies

Another area of research relevance is the environmental degradation of chemical compounds. For example, studies on the degradation pathways, by-products, and biotoxicity of acetaminophen by advanced oxidation processes provide insights into the environmental fate of pharmaceuticals and related compounds (Qutob et al., 2022). Similar investigations could be conducted for "2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide" to understand its stability, degradation, and potential environmental impact.

Atmospheric Reactivity and SOA Formation

The atmospheric reactivity of methoxyphenols, which share some structural similarities with the compound of interest, has been studied, focusing on their gas-phase reactions, particle-phase reactions, and secondary organic aerosol (SOA) formation (Liu et al., 2022). Research in this area could provide valuable insights into the environmental behavior and impact of "2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide," especially regarding its potential contributions to air quality and climate change.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12IN3O5S/c1-22-9-2-4-12(11(15)6-9)23-8-13(19)17-16-7-10-3-5-14(24-10)18(20)21/h2-7H,8H2,1H3,(H,17,19)/b16-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXKWWCEHPGFIR-FRKPEAEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12IN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)

![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)

![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)

![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)

![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)